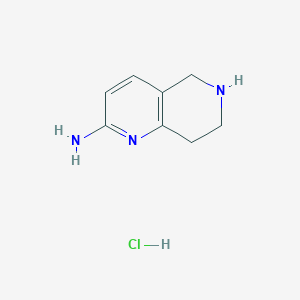

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBKMEXKRGKXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Biological Activities

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride has been shown to possess several pharmacological properties:

- Antiviral Activity : Research indicates that naphthyridine derivatives exhibit antiviral properties. For instance, compounds with a naphthyridine core have been investigated as potential treatments against viruses such as Ebola and HIV .

- Anticancer Properties : The compound's structural features make it a candidate for developing anticancer agents. Studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, making it a potential treatment for neurodegenerative diseases like Alzheimer's .

- Fluorescent Probes : Certain derivatives of naphthyridines are being explored for their optical properties and potential use as fluorescent probes in biochemical assays. These compounds can detect thiols and other biomolecules due to their unique fluorescence characteristics .

Synthetic Strategies

The synthesis of this compound involves several innovative methods:

- Asymmetric Synthesis : A notable method includes an asymmetric synthesis approach that utilizes a Heck-type vinylation process combined with enantioselective transfer hydrogenation. This method allows for the efficient production of the compound without the need for extensive purification steps .

Case Study 1: Antiviral Research

A study published in Nature Communications explored the antiviral efficacy of naphthyridine derivatives against the Ebola virus. The researchers synthesized several analogs of this compound and tested their activity in vitro. Results showed significant inhibition of viral replication at low micromolar concentrations .

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines, researchers evaluated the cytotoxic effects of this compound. The compound demonstrated potent anti-proliferative activity with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies indicated that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 655239-64-8)

- Molecular Formula : C₈H₁₂Cl₂N₂

- Key Differences : The dihydrochloride form increases polarity and aqueous solubility but may reduce membrane permeability.

- Applications: Primarily used as a synthetic intermediate. No reported CDK4/6 inhibitory activity .

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride (CAS 766545-20-4)

Ethyl 2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate Hydrochloride (CAS 1955506-15-6)

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Applications : Explored in prodrug design but lacks direct CDK4/6 inhibition data .

Substituent-Varied Analogs

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 216966-37-9)

- Molecular Formula : C₉H₁₃N₃

- Key Differences : Methylation at the 6-position enhances lipophilicity but may reduce solubility.

- Applications: Limited pharmacological data; structural studies suggest moderate kinase affinity .

6-(4-Fluorophenyl)-2-(Phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Molecular Formula : C₂₁H₁₈FN₂O₂

- Key Differences : A ketone group replaces the amine, eliminating protonation sites critical for ionic interactions in kinase binding.

- Synthesis : Prepared via Pd-catalyzed cross-coupling (76% yield) .

Pharmacological Analogs

Palbociclib (PD-0332991)

- Structure: Arylaminopyrimidine-based CDK4/6 inhibitor.

7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives

- Example: 6-Isobutyl-2-((3-fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Synthesis : Achieved via alkylation with bromomethylcyclopropane (44% yield) .

- Key Differences: The ketone group reduces basicity, affecting cellular uptake. No CDK4/6 activity reported .

Comparative Data Table

Key Research Findings

- Substituent Impact: The 2-amine group in the target compound is critical for forming hydrogen bonds with CDK4/6’s hinge region (e.g., Glu144), while the dimethylaminoethyl side chain enhances hydrophobic interactions .

- Synthetic Flexibility: Microwave-assisted synthesis of dihydronaphthyridinone ethers achieves higher yields (76–87%) compared to traditional methods (28–44%) .

- Clinical Relevance : The hydrochloride salt form improves pharmacokinetic profiles, enabling oral administration in preclinical models .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 2247849-93-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor functions leading to physiological responses.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound are frequently indexed as antitumor agents against various neoplasms, including melanoma .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been shown to exert protective effects in neurodegenerative models by inhibiting oxidative stress and apoptosis pathways.

Case Studies and Experimental Data

- Antitumor Efficacy :

-

Neuroprotection :

- Experimental models have shown that this compound can protect neuronal cells from glutamate-induced toxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,5-Naphthyridine | Antimicrobial | Exhibits broad-spectrum activity |

| 1,8-Naphthyridine | Anticancer | Known for selective toxicity |

| 2,7-Naphthyridine | Antiviral | Unique reactivity profile |

| This compound | Antitumor and neuroprotective | Tetrahydro structure enhances reactivity |

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. The synthetic route often employs methods such as:

- Cyclization with Aldehydes/Ketones : Involves the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions.

This compound serves as an intermediate in the synthesis of complex organic molecules and is utilized in various fields including medicinal chemistry and agrochemicals .

Q & A

Basic: What are the standard synthetic protocols for 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine hydrochloride, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves cyclization and functionalization steps. For example, acylation of tetrahydro-naphthyridine derivatives using benzoyl chloride (BzCl) in dichloromethane with triethylamine (NEt₃) at 25°C for 6 hours yields intermediates with ~70% efficiency . Intermediate validation includes 1H/13C NMR for structural confirmation and HPLC-MS (e.g., using C18 columns with methanol/water gradients) to assess purity. Critical validation parameters include retention time alignment with reference standards (e.g., from LGC Standards, as in ) and mass-to-charge ratio (m/z) consistency .

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Compare against certified reference materials (CRMs) listed in pharmaceutical impurity databases (e.g., MM0439.07 in ).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS/MS (as in ) to identify oxidative or hydrolytic byproducts (e.g., deamination or ring-opening products) .

Advanced: How can structural modifications at the naphthyridine core influence bioactivity, and what computational tools support SAR studies?

Methodological Answer:

Substitutions at the 6-position (e.g., propyl or benzyl groups, as in and ) enhance lipophilicity and receptor binding. For example, 6-((4-methylphenyl)methyl) derivatives (CAS 75509-88-5) show improved blood-brain barrier penetration in Alzheimer’s models . SAR Workflow :

Docking Simulations : Use AutoDock Vina with target receptors (e.g., acetylcholinesterase).

Free Energy Calculations : Apply MM-PBSA to predict binding affinities.

In Vitro Validation : Test inhibitory activity via enzyme-linked assays (e.g., Ellman’s method for cholinesterase inhibition) .

Advanced: How can researchers resolve contradictions in reported reaction yields for naphthyridine functionalization?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Solvent : Dichloromethane (non-polar) vs. THF (polar aprotic) affects intermediate solubility ( vs. 14).

- Catalyst Loading : Triethylamine (1.5 eq. in ) vs. excess base (2.5 eq. in ) influences acylation efficiency.

Resolution Strategy : - Design a factorial experiment (e.g., 2³ design) varying solvent, base equivalence, and temperature (25°C vs. 50°C).

- Use ANOVA to identify significant factors (p < 0.05) and optimize conditions .

Advanced: What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

- Challenge : Co-elution of impurities with the main peak (e.g., dechlorinated byproducts).

- Mitigation :

Basic: What spectroscopic benchmarks (NMR, IR) are critical for confirming the hydrochloride salt form?

Methodological Answer:

- 1H NMR : Look for a broad singlet at δ 4.8–5.2 ppm (NH⁺ in CD₃OD) and aromatic protons at δ 7.5–8.6 ppm ( ).

- IR : Confirm N–H stretching (3376 cm⁻¹) and C=O vibrations (1679 cm⁻¹) in trifluoroacetate salts ( ).

- XRD : Validate crystal structure using reference data from Cambridge Structural Database (CSD) .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile, and what chiral separation methods are effective?

Methodological Answer:

- Impact : Enantiomers may show divergent binding to targets like serotonin receptors.

- Separation : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and hexane/isopropanol (80:20) at 1 mL/min. Monitor enantiomeric excess (ee) via circular dichroism .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods for weighing and reactions (H335/H315 hazards in ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What in silico models predict the compound’s metabolic pathways, and how do they align with in vivo data?

Methodological Answer:

- Software : Use Schrödinger’s MetaSite to predict cytochrome P450 (CYP3A4) oxidation sites.

- Validation : Compare with radiolabeled studies (e.g., ¹⁴C-tracing in rodents) to confirm hydroxylation at the 5-position .

Advanced: How can researchers address batch-to-batch variability in synthetic routes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.